3-(2-fluorophenyl)-N-[2-({[3-(trifluoromethyl)phenoxy]acetyl}amino)ethyl]-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
N-(2-{[3-(2-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)-2-[3-(TRIFLUOROMETHYL)PHENOXY]ACETAMIDE: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of fluorinated phenyl groups, oxadiazole rings, and formamido and phenoxyacetamide functionalities, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[3-(2-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)-2-[3-(TRIFLUOROMETHYL)PHENOXY]ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:
Formation of the oxadiazole ring: This can be achieved through cyclization reactions involving hydrazides and carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the fluorophenyl group: This step often involves nucleophilic aromatic substitution reactions using fluorinated benzene derivatives.
Coupling reactions: The final steps involve coupling the oxadiazole intermediate with the formamidoethyl and phenoxyacetamide groups using reagents like carbodiimides or other coupling agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[3-(2-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)-2-[3-(TRIFLUOROMETHYL)PHENOXY]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(2-{[3-(2-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)-2-[3-(TRIFLUOROMETHYL)PHENOXY]ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, coatings, and polymers due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-{[3-(2-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)-2-[3-(TRIFLUOROMETHYL)PHENOXY]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity and influencing downstream signaling pathways.
Interacting with cellular membranes: Altering membrane properties and affecting cellular processes.
Inhibiting or activating specific proteins: Leading to changes in cellular functions and responses.
Comparison with Similar Compounds
N-(2-{[3-(2-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)-2-[3-(TRIFLUOROMETHYL)PHENOXY]ACETAMIDE can be compared with other similar compounds, such as:
3-Chloro-4-fluorophenylboronic acid: Shares the fluorophenyl group but differs in its boronic acid functionality.
Acetamide: A simpler compound with an amide group, used as a plasticizer and industrial solvent.
Properties
Molecular Formula |
C20H16F4N4O4 |
---|---|
Molecular Weight |
452.4 g/mol |
IUPAC Name |
3-(2-fluorophenyl)-N-[2-[[2-[3-(trifluoromethyl)phenoxy]acetyl]amino]ethyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C20H16F4N4O4/c21-15-7-2-1-6-14(15)17-27-19(32-28-17)18(30)26-9-8-25-16(29)11-31-13-5-3-4-12(10-13)20(22,23)24/h1-7,10H,8-9,11H2,(H,25,29)(H,26,30) |
InChI Key |
SNCUIDCKAGYVHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)C(=O)NCCNC(=O)COC3=CC=CC(=C3)C(F)(F)F)F |
Origin of Product |
United States |
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